The synthesis of FF-10502 involves multiple steps due to its complex structure. The initial synthetic route typically starts with commercially available nucleoside precursors, followed by modifications to introduce the sulfur atom and fluorine substituent.
The synthesis process is noted for its complexity and has been described as requiring careful control of reaction conditions to achieve high yields .
The molecular formula of FF-10502 is , with a molecular weight of approximately 261.27 g/mol. The structure features:
FF-10502 undergoes several key chemical reactions that are crucial for its mechanism of action:
The mechanism of action of FF-10502 primarily involves its role as an inhibitor of DNA polymerases. After cellular uptake and conversion to its triphosphate form, FF-10502TP disrupts DNA synthesis by:
Studies have indicated that FF-10502 can induce significant cell death in dormant cancer cells when combined with DNA damage inducers, showcasing its potential as a novel therapeutic agent .
FF-10502 exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 261.27 g/mol |
Chemical Formula | |
Solubility | Soluble in DMSO, PBS |
Storage Conditions | -20°C (powder), -80°C (in solvent) |
These properties are critical for determining how FF-10502 can be effectively used in therapeutic settings .
FF-10502 has significant potential applications in oncology due to its unique mechanism of action against resistant cancer types:
FF-10502 (1-(2-deoxy-2-fluoro-4-thio-β-d-arabinofuranosyl) cytosine) is a pyrimidine nucleoside antimetabolite structurally analogous to gemcitabine but with distinct mechanistic properties. Its triphosphate metabolite (FF-10502TP) acts as a potent inhibitor of DNA polymerase α (Polα) and β (Polβ), enzymes critical for DNA replication and repair.
FF-10502 demonstrates significantly stronger inhibition of Polβ compared to gemcitabine. In vitro studies reveal that FF-10502TP inhibits Polβ at concentrations >10-fold lower than gemcitabine-triphosphate (gemTP). This enhanced inhibition is attributed to FF-10502’s sulfur-for-oxygen substitution at the 4’-position of the sugar moiety, which increases its binding affinity to Polβ’s active site. Consequently, FF-10502TP disrupts Polβ’s role in short-patch base excision repair (BER), leading to unrepaired DNA lesions.
Table 1: Inhibition Kinetics of FF-10502TP vs. Gemcitabine-TP Against DNA Polymerases
Enzyme | Compound | IC₅₀ (μM) | Inhibition Mechanism |
---|---|---|---|
DNA Polymerase β | FF-10502TP | 0.08 ± 0.01 | Competitive inhibition at catalytic site |
DNA Polymerase β | Gemcitabine-TP | 1.2 ± 0.3 | Competitive inhibition at catalytic site |
DNA Polymerase α | FF-10502TP | 0.15 ± 0.03 | Non-competitive inhibition |
DNA Polymerase α | Gemcitabine-TP | 0.4 ± 0.1 | Non-competitive inhibition |
In gemcitabine-resistant pancreatic cancer models, FF-10502 effectively compromises BER—a key resistance mechanism. Tumor microenvironments with elevated oxidative stress accumulate DNA damage (e.g., 8-oxoguanine lesions), which BER pathways attempt to resolve. FF-10502TP’s potent Polβ inhibition prevents BER completion, converting repairable single-strand breaks into lethal double-strand breaks. This is exacerbated in hypoxic or nutrient-deprived tumor regions, where BER is already saturated. Preclinical studies show that combining FF-10502 with DNA-damaging agents (e.g., cisplatin) synergistically increases DNA fragmentation by >80% in chemoresistant cells [2].
Dormant CSCs evade conventional antimetabolites like gemcitabine due to their low proliferation rates and enhanced DNA repair capacity. FF-10502 uniquely targets this population through dual mechanisms: direct DNA damage potentiation and BER suppression.
In serum-starved SUIT-2 pancreatic cancer cells (mimicking dormant CSCs), gemcitabine combined with DDIs (e.g., H₂O₂, cisplatin, temozolomide) shows minimal cytotoxicity (<20% cell death). Conversely, FF-10502 with the same DDIs induces concentration-dependent cell death (>80% at 100 nM). This synergy arises because:
Quiescent cells resist gemcitabine due to reduced incorporation into DNA. FF-10502 overcomes this via:
FF-10502’s efficacy hinges on its phosphorylation to the active triphosphate form (FF-10502TP). Its 4’-thioarabinofuranosyl structure confers distinct metabolic advantages over gemcitabine:
Table 2: Triphosphate Metabolite Kinetics in Pancreatic Cancer Cells
Parameter | FF-10502TP | Gemcitabine-TP | Biological Implication |
---|---|---|---|
Intracellular Cₘₐₓ (μM) | 120 ± 15 | 150 ± 20 | Lower peak concentration but enhanced stability |
Elimination Half-life (hr) | 18.2 ± 2.1 | 8.5 ± 1.3 | Prolonged target engagement |
dCTP Pool Reduction | 95% | 70% | Superior depletion of nucleotide substrates |
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